

Spectroscopic data and analysis of Pigment Orange 36 (UV-Vis, FTIR, NMR)

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Compound of Interest

Compound Name: **PIGMENT ORANGE 36**

Cat. No.: **B078092**

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A Technical Guide to the Spectroscopic Analysis of Pigment Orange 36

Introduction

Pigment Orange 36 (P.O. 36), identified by the Colour Index number 11780 and CAS number 12236-62-3, is a high-performance benzimidazolone azo pigment. Renowned for its vibrant reddish-orange hue, exceptional heat stability, and excellent weather and lightfastness, P.O. 36 is extensively utilized in demanding applications such as automotive coatings, industrial paints, high-grade plastics, and printing inks.^{[1][2][3][4][5][6][7]} Its robust chemical structure, which incorporates both an azo chromophore and a benzimidazolone moiety, is key to its durability. This guide provides an in-depth overview of the spectroscopic techniques used to characterize **Pigment Orange 36**, including UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in the fields of materials science and drug development who require a comprehensive understanding of the analytical methods for this pigment.

Chemical Structure

The chemical structure of **Pigment Orange 36** is 2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide.^[6] Its molecular formula is $C_{17}H_{13}ClN_6O_5$.

Spectroscopic Data and Analysis

The spectroscopic analysis of **Pigment Orange 36** provides critical information regarding its electronic structure, functional groups, and molecular framework.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the pigment's chromophoric system, which is the basis of its color. The maximum absorption (λ_{max}) of **Pigment Orange 36** is attributed to the $\pi \rightarrow \pi^*$ transitions within the extensive conjugated system of the azo group and aromatic rings.

Table 1: UV-Vis Spectroscopic Data for **Pigment Orange 36**

Parameter	Value	Reference
Maximum Absorption (λ_{max})	480–500 nm	

This absorption in the blue-green region of the visible spectrum results in the pigment's characteristic orange appearance.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in the **Pigment Orange 36** molecule. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) or KBr pellet method. The spectrum reveals characteristic vibrational frequencies corresponding to the various bonds within the structure.

While a definitive, peer-reviewed list of all peak assignments for **Pigment Orange 36** is not readily available in the public domain, a representative spectrum can be interpreted based on the known functional groups. The key vibrational bands are expected in the following regions.

Table 2: Representative FTIR Data for **Pigment Orange 36**

Wavenumber (cm ⁻¹)	Assignment	Functional Group
~3400-3100	N-H Stretching	Amide and Benzimidazolone
~3100-3000	Aromatic C-H Stretching	Aromatic Rings
~1710-1680	C=O Stretching	Benzimidazolone Carbonyl
~1680-1650	C=O Stretching	Amide I Band
~1600-1580	C=C Stretching	Aromatic Rings
~1550-1530	N-H Bending & C-N Stretching	Amide II Band
~1530-1500	Asymmetric NO ₂ Stretching	Nitro Group
~1450-1400	N=N Stretching	Azo Group
~1350-1330	Symmetric NO ₂ Stretching	Nitro Group
~850-800	C-H Out-of-plane Bending	Substituted Aromatic Rings
~750-700	C-Cl Stretching	Aryl Halide

The FTIR spectrum confirms the presence of the key benzimidazolone, amide, azo, and nitro functional groups that define the pigment's structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. However, due to the very low solubility of **Pigment Orange 36** in common deuterated solvents, obtaining high-resolution solution-state NMR spectra is exceptionally challenging.

Consequently, specific, experimentally determined chemical shift data for ¹H and ¹³C NMR of **Pigment Orange 36** are not available in published literature. The primary NMR technique for such insoluble materials is solid-state NMR (ssNMR), which can confirm the structural integrity and substitution pattern of the pigment.

For illustrative purposes, a theoretical discussion of the expected NMR signals is provided below.

¹H NMR (Proton NMR)

- Aromatic Protons (δ 7.0-9.0 ppm): Multiple signals are expected in this region corresponding to the protons on the substituted phenyl and benzimidazolone rings. The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing nitro and chloro groups and the electron-donating amide group.
- Amide and Imide Protons (δ 9.0-12.0 ppm): The N-H protons of the amide and benzimidazolone groups are expected to appear as broad singlets at a downfield chemical shift.
- Methine Proton (δ ~4.0-5.0 ppm): The single proton on the carbon atom between the two carbonyl groups would likely appear in this region.
- Methyl Protons (δ ~2.0-2.5 ppm): The protons of the methyl group would appear as a singlet in the upfield region.

¹³C NMR (Carbon NMR)

- Carbonyl Carbons (δ 160-180 ppm): Signals for the three distinct carbonyl carbons (amide, ketone, and benzimidazolone) are expected in this downfield region.
- Aromatic and Azo-linked Carbons (δ 110-150 ppm): A complex set of signals corresponding to the carbons of the aromatic rings would be observed. Carbons directly attached to the azo group, nitro group, and chlorine atom would have distinct chemical shifts.
- Aliphatic Carbons (δ ~20-60 ppm): The methyl carbon and the methine carbon would appear in the upfield region of the spectrum.

Experimental Protocols

The following sections detail generalized protocols for the spectroscopic analysis of **Pigment Orange 36**.

UV-Vis Spectroscopy Protocol

- Sample Preparation:

- Accurately weigh a small amount of **Pigment Orange 36** (e.g., 1-5 mg).
- Disperse the pigment in a suitable solvent in which it is sparingly soluble or can be prepared as a stable, fine suspension (e.g., N,N-Dimethylformamide or N-Methyl-2-pyrrolidone). Sonication may be required to achieve a uniform dispersion.
- Prepare a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
- Instrumentation and Measurement:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to be used as a blank.
 - Calibrate the instrument by taking a baseline reading with the blank cuvette.
 - Replace the blank with the cuvette containing the pigment dispersion.
 - Scan the sample across a wavelength range of approximately 300 to 700 nm.
 - Identify the wavelength of maximum absorbance (λ_{max}).

FTIR Spectroscopy Protocol (ATR Method)

- Sample Preparation:
 - Place a small amount of the dry **Pigment Orange 36** powder directly onto the diamond crystal of the ATR accessory.
- Instrumentation and Measurement:
 - Use an FTIR spectrometer equipped with an ATR accessory.
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

- Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- Clean the crystal thoroughly after the measurement.

NMR Spectroscopy Protocol (Solid-State)

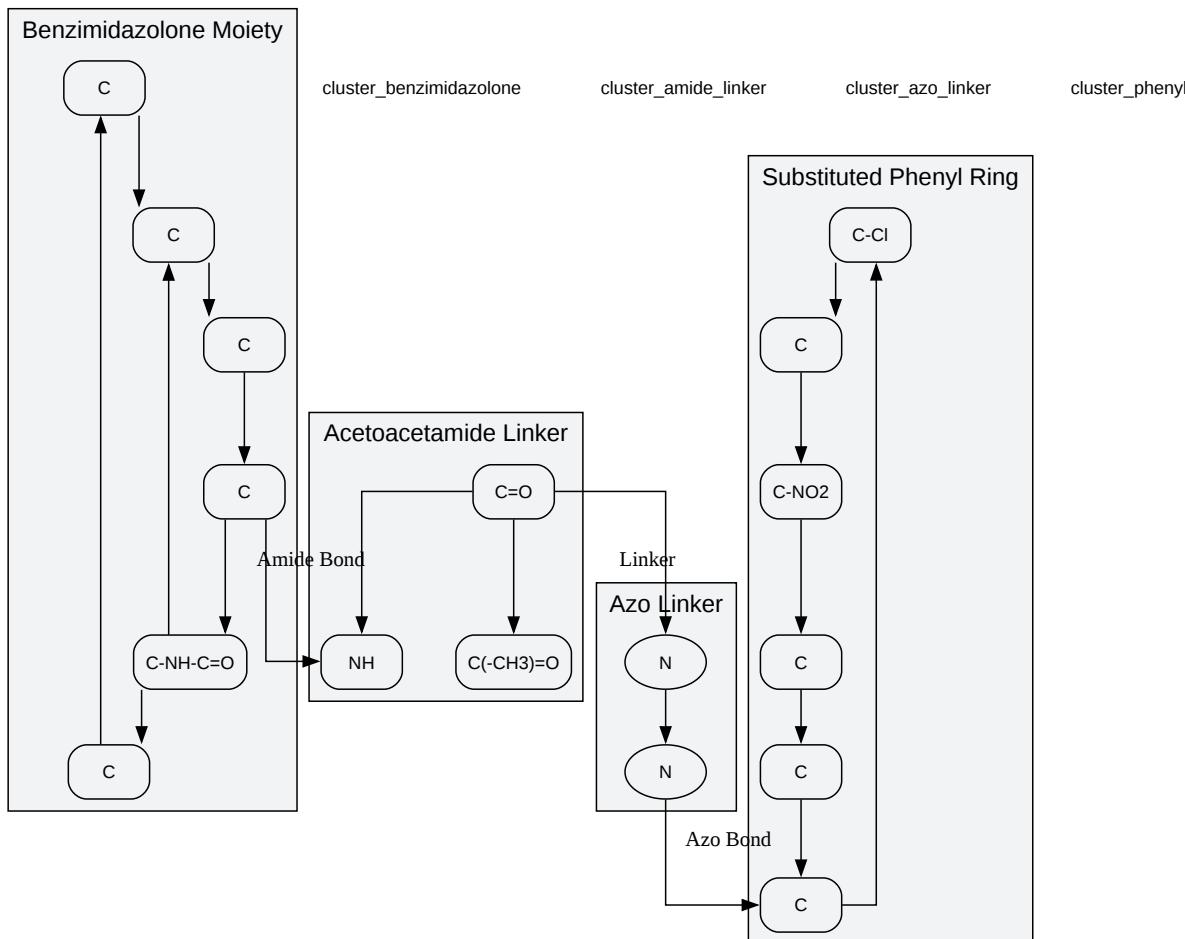
- Sample Preparation:
 - Finely grind the **Pigment Orange 36** powder to ensure homogeneity.
 - Pack the powdered sample tightly into a solid-state NMR rotor (typically made of zirconia), ensuring it is balanced.
- Instrumentation and Measurement:
 - Use a high-field solid-state NMR spectrometer.
 - Insert the rotor into the NMR probe.
 - Spin the sample at a high speed (Magic Angle Spinning, MAS) to average out anisotropic interactions and obtain narrower lines. Spinning speeds of 5-15 kHz are common.
 - Employ techniques such as Cross-Polarization (CP) to enhance the signal of low-abundance nuclei like ^{13}C .
 - Acquire the ^{13}C CP/MAS spectrum. A long acquisition time may be necessary due to the slow relaxation of nuclei in the solid state.
 - Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation and phase correction to obtain the final spectrum.

Visualizations

Chemical Structure and Logic Diagrams

The following diagrams, generated using DOT language, illustrate the chemical structure of **Pigment Orange 36** and the experimental workflows for its spectroscopic analysis.

Chemical Structure of Pigment Orange 36



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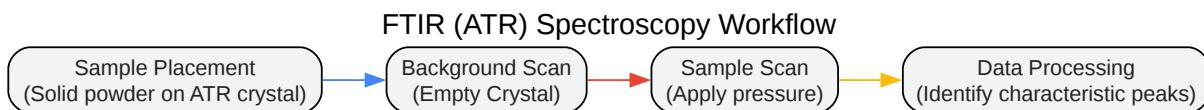
Caption: Molecular structure of **Pigment Orange 36**.

UV-Vis Spectroscopy Workflow

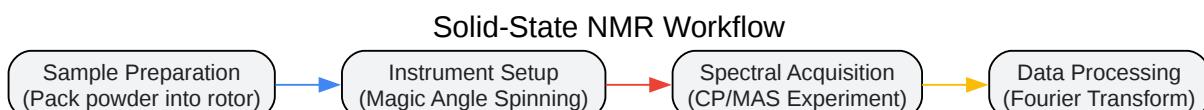


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Caption: Workflow for UV-Vis spectroscopy.

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Caption: Workflow for FTIR (ATR) spectroscopy.

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Caption: Workflow for Solid-State NMR spectroscopy.

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